

# A Comparative Guide to Kinetic Models for Ammonia Oxidation on Platinum

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For researchers, scientists, and professionals in catalysis and reaction engineering, the accurate modeling of ammonia oxidation on platinum surfaces is crucial for process optimization and catalyst design. This guide provides an in-depth comparison of two prominent kinetic models: the Rebrov model and the Krähnert and Baerns model, supported by experimental data and detailed methodologies.

Ammonia oxidation on platinum is a cornerstone of industrial nitric acid production and plays a vital role in environmental applications, such as the abatement of ammonia slip in exhaust after-treatment systems. The complexity of the reaction network, involving multiple surface intermediates and products like nitrogen (N<sub>2</sub>), nitrous oxide (N<sub>2</sub>O), and nitric oxide (NO), necessitates the development of robust kinetic models. These models are essential for reactor design, process control, and understanding the underlying reaction mechanisms.

This guide focuses on two widely recognized kinetic models developed for ammonia oxidation on platinum catalysts. The first is a comprehensive model proposed by Rebrov and colleagues, and the second is a subsequent, simplified model from Krähnert and Baerns.[1][2][3][4] The primary distinction between these models lies in their assumptions regarding adsorption sites and the level of detail in the reaction mechanism.[1][2][3][4]

## **Comparative Analysis of Kinetic Models**

The performance and underlying assumptions of the Rebrov and Krähnert and Baerns models are summarized below. The selection of a model often depends on the specific application, the desired level of accuracy, and the available computational resources.



#### **Model Descriptions**

Rebrov Model (2002): Developed through studies in a microreactor with a Pt/Al<sub>2</sub>O<sub>3</sub> catalyst, this model provides a detailed description of the reaction network.[3][5][6] It considers a wider range of elementary steps and has been validated over various conditions of temperature, pressure, and reactant concentrations.

Krähnert and Baerns Model (2008): This model is a simplified version of the more detailed Rebrov model and was developed based on experiments using a platinum foil in a microstructured quartz reactor.[1][7][8][9] It offers a more computationally efficient approach while still capturing the essential kinetics of the reaction. The model assumes that adsorbed ammonia (NH<sub>3</sub>) and atomic oxygen (O) occupy different types of binding sites on the platinum surface.[10][11]

### **Quantitative Data Summary**

The following tables provide a comparative overview of the key parameters and performance of the two models.

Parameter	Rebrov Model (2002)	Krähnert and Baerns Model (2008)
Catalyst	Pt/Al <sub>2</sub> O <sub>3</sub>	Polycrystalline Pt foil
Reactor Type	Microreactor	Micro-structured quartz reactor
Pressure Range	0.01-0.88 atm	Up to 6 kPa
Temperature Range	523–673 K	559–658 K
Key Assumption	Detailed multi-step reaction mechanism	Simplified mechanism, assumes different adsorption sites for NH <sub>3</sub> * and O*

Table 1: General Characteristics of the Rebrov and Krähnert & Baerns Models



Kinetic Parameter	Rebrov Model (2002) - Selected Reactions	Krähnert and Baerns Model (2008) - Selected Reactions
NH₃ Adsorption	Detailed parameters for adsorption/desorption equilibrium	Assumed to be in equilibrium
O <sub>2</sub> Dissociative Adsorption	Explicitly defined with pre- exponential factor and activation energy	Explicitly defined with pre- exponential factor and activation energy
NH <sub>×</sub> Dehydrogenation	Stepwise dehydrogenation with individual kinetic parameters	Lumped steps for simplification
N <sub>2</sub> Formation	Recombination of adsorbed N atoms	Recombination of adsorbed N atoms
N₂O Formation	Reaction between adsorbed N and NO species	Reaction between adsorbed N and NO species
NO Formation	Desorption of adsorbed NO	Desorption of adsorbed NO

Table 2: Comparison of Key Kinetic Parameter Approaches

# **Experimental Validation and Protocols**

The validation of these kinetic models relies on precise experimental data obtained under well-controlled conditions. The primary experimental setups and protocols are outlined below.

### **Experimental Setup**

Microreactor (for Rebrov Model Validation): The experiments for the Rebrov model were conducted in an aluminum-based microreactor. This setup allows for excellent heat and mass transfer, minimizing transport limitations and enabling the measurement of intrinsic reaction kinetics. The reactor is designed to handle the high exothermicity of the ammonia oxidation reaction, ensuring isothermal conditions.[2]

Micro-structured Quartz Reactor (for Krähnert and Baerns Model Validation): The Krähnert and Baerns model was validated using data from a micro-structured reactor made of quartz, with a



platinum foil as the catalyst.[7][9][12] This reactor design also provides excellent temperature control, which is critical for studying this highly exothermic reaction.

## **Experimental Protocol for Kinetic Measurements**

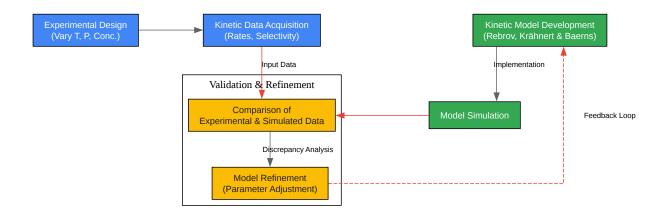
A generalized protocol for obtaining kinetic data for ammonia oxidation on platinum is as follows:

- Catalyst Preparation and Pre-treatment: The platinum catalyst (either supported or as a foil) is placed in the reactor. It is then pre-treated, typically by heating in a controlled atmosphere (e.g., H<sub>2</sub> or an inert gas) to clean and activate the surface.
- Reaction Gas Introduction: A feed gas mixture containing ammonia, oxygen, and a balance gas (e.g., nitrogen or argon) at precisely controlled concentrations is introduced into the reactor.
- Temperature Control: The reactor temperature is carefully controlled and monitored using thermocouples placed in close proximity to the catalyst.
- Product Analysis: The composition of the effluent gas stream is analyzed using techniques such as mass spectrometry or gas chromatography to determine the concentrations of reactants (NH<sub>3</sub>, O<sub>2</sub>) and products (N<sub>2</sub>, N<sub>2</sub>O, NO, H<sub>2</sub>O).
- Data Acquisition: Reaction rates and product selectivities are measured at various temperatures, reactant partial pressures, and contact times. This is achieved by systematically varying the respective parameters and allowing the system to reach a steady state before each measurement.

# Signaling Pathways and Logical Relationships

The development and validation of a kinetic model is an iterative process that involves a logical flow from experimental observation to model refinement.





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Caption: Workflow for the development and validation of kinetic models.

The diagram above illustrates the cyclical process of kinetic model validation. Experimental data serves as the benchmark against which the predictions of the kinetic models are compared. Any significant deviations between the experimental and simulated results lead to a refinement of the model, which may involve adjusting kinetic parameters or modifying the proposed reaction mechanism. This iterative process continues until a satisfactory agreement is achieved, resulting in a validated and predictive kinetic model.

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